molecular formula C27H29NO3 B12772038 Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-alpha-(phenylmethyl)-, (aR,gS)- CAS No. 181868-98-4

Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-alpha-(phenylmethyl)-, (aR,gS)-

Cat. No.: B12772038
CAS No.: 181868-98-4
M. Wt: 415.5 g/mol
InChI Key: SZISKWJASZOXHF-RFQYHVMASA-N
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Description

Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-alpha-(phenylmethyl)-, (aR,gS)- is a complex organic compound with a unique structure that includes an indene ring, a hydroxy group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-alpha-(phenylmethyl)-, (aR,gS)- involves multiple steps. One common method includes the reaction of a benzylamine derivative with an indene derivative under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-alpha-(phenylmethyl)-, (aR,gS)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-alpha-(phenylmethyl)-, (aR,gS)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-alpha-(phenylmethyl)-, (aR,gS)- involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with proteins, influencing their structure and function. The indene ring can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-(2R,3S)-3-phenylisoserine: This compound has a similar structure but lacks the indene ring.

  • N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide**: This compound has a different core structure but shares some functional groups.

Uniqueness

Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-alpha-(phenylmethyl)-, (aR,gS)- is unique due to its combination of an indene ring, hydroxy groups, and a phenylmethyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

181868-98-4

Molecular Formula

C27H29NO3

Molecular Weight

415.5 g/mol

IUPAC Name

(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-phenylpentanamide

InChI

InChI=1S/C27H29NO3/c29-23(16-20-11-5-2-6-12-20)17-22(15-19-9-3-1-4-10-19)27(31)28-26-24-14-8-7-13-21(24)18-25(26)30/h1-14,22-23,25-26,29-30H,15-18H2,(H,28,31)/t22-,23-,25-,26?/m1/s1

InChI Key

SZISKWJASZOXHF-RFQYHVMASA-N

Isomeric SMILES

C1[C@H](C(C2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)C[C@@H](CC4=CC=CC=C4)O)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)CC(CC4=CC=CC=C4)O)O

Origin of Product

United States

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